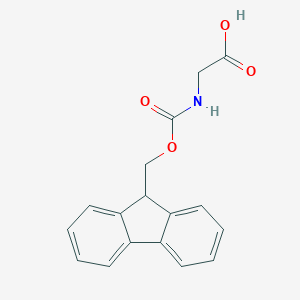

Fmoc-Gly-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183262 | |

| Record name | N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(9H-(Fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29022-11-5 | |

| Record name | Fmoc-Gly-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29022-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029022115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29022-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5AMN9BP5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for N-α-Fmoc-glycine (Fmoc-Gly-OH), a fundamental building block in solid-phase peptide synthesis (SPPS). The purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides. This document details established protocols, presents quantitative data for comparison, and offers visual workflows to aid in the practical application of these methods.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the N-acylation of glycine. This can be achieved using two primary Fmoc-donating reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The choice of reagent can impact reaction conditions, yield, and the impurity profile of the crude product.[1] Both methods involve the reaction of glycine with the respective Fmoc reagent under alkaline conditions to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.

Synthesis via 9-fluorenylmethyl chloroformate (Fmoc-Cl)

This method is a widely used approach for the Fmoc protection of amino acids.[2] The reaction proceeds by the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of Fmoc-Cl.

Logical Relationship Diagram for this compound Synthesis

References

The Foundational Role of Fmoc-Gly-OH in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of peptide synthesis, Nα-Fmoc-glycine (Fmoc-Gly-OH) stands out as a fundamental building block, prized for its simplicity and versatility. Its use is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic, research, and diagnostic applications. This guide delves into the core properties of this compound, its strategic advantages, and the detailed protocols governing its application.

Core Properties and Strategic Advantages

This compound is the N-terminally protected derivative of glycine, the simplest amino acid. This inherent simplicity provides several strategic advantages in the stepwise construction of peptide chains. A key characteristic is the absence of a chiral center, which eliminates the risk of racemization during peptide coupling reactions—a common side reaction that can compromise the purity and biological activity of the final peptide.[1][2] This makes it an ideal and predictable component, especially in complex syntheses or fragment condensation strategies where stereochemical integrity is paramount.[2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its utility. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][3] This orthogonality allows for the selective deprotection of the N-terminal amine without disturbing acid-labile side-chain protecting groups, a hallmark of the widely adopted Fmoc/tBu (tert-butyl) protection strategy. The high purity of commercially available this compound, often exceeding 99%, is critical for minimizing the accumulation of impurities and ensuring high coupling efficiencies, leading to a purer final product and simplifying downstream purification efforts.

Quantitative Data Summary

The physicochemical properties of this compound are well-defined, ensuring reproducibility in synthesis protocols. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 29022-11-5 | |

| Molecular Formula | C₁₇H₁₅NO₄ | |

| Molecular Weight | 297.30 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 174-175 °C | |

| Purity | ≥98% (Typical) | |

| Solubility | Soluble in DMF, DMSO, NMP, Methanol, Chloroform, Dichloromethane |

The SPPS Cycle: Incorporating this compound

The incorporation of a glycine residue using this compound follows the standard iterative cycle of Solid-Phase Peptide Synthesis. The process begins with a solid support (resin) to which the C-terminal amino acid of the target peptide is anchored. Each cycle consists of two main steps: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

Caption: Workflow for adding an this compound residue in SPPS.

Detailed Experimental Protocol

The following protocol outlines a standard manual procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

-

Peptide-resin with a free amine

-

This compound

-

Coupling Reagent: HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate) or similar (e.g., HATU, TBTU).

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Protocol Steps:

-

Resin Preparation:

-

If starting from an N-terminally Fmoc-protected peptide-resin, begin with the deprotection step.

-

Swell the peptide-resin in DMF for approximately 30-60 minutes in the SPPS reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 3-5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 5-15 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve this compound (3-5 equivalents) and an equimolar amount of HBTU (e.g., 3-5 eq.) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution. The presence of a base like DIPEA is required to deprotonate the carboxylic acid of the Fmoc-amino acid.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated this compound solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may be extended for longer or more complex peptide sequences.

-

-

Post-Coupling Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Cycle Completion and Monitoring (Optional):

-

At this stage, the peptide-resin is ready for the next cycle of deprotection and coupling.

-

A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates a successful coupling).

-

Logical Pathway: Deprotection and Activation Mechanisms

The chemical transformations underlying the SPPS cycle are precise and well-understood. The deprotection and activation steps are critical for the successful elongation of the peptide chain.

Caption: Deprotection of the Fmoc group and activation of this compound.

The deprotection mechanism is initiated by the abstraction of the acidic proton on the fluorene ring by a base, followed by a β-elimination that releases dibenzofulvene, carbon dioxide, and the free amine of the peptide. The activation of this compound's carboxyl group is necessary to form an amide bond. Uronium/aminium salt reagents like HBTU react with the Fmoc-amino acid in the presence of a non-nucleophilic base to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, resulting in the formation of a stable peptide bond.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Fmoc-Gly-OH in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of N-(9-fluorenylmethoxycarbonyl)-glycine (this compound), a fundamental building block in modern peptide synthesis. Understanding the solubility characteristics of this compound in various organic solvents is critical for optimizing reaction conditions, ensuring high coupling efficiency, and ultimately achieving high purity and yield in the synthesis of peptides for research, diagnostics, and therapeutic applications.

Introduction to this compound

This compound is an amino acid derivative where the amino group of glycine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group is central to Solid-Phase Peptide Synthesis (SPPS), the most common method for chemically synthesizing peptides. The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent.[2]

The solubility of Fmoc-amino acids, including this compound, in the solvents used for coupling reactions is a crucial parameter. Poor solubility can lead to several issues, including:

-

Slowed reaction kinetics: Incomplete dissolution of the reagent can significantly reduce the effective concentration, leading to slower and less efficient peptide bond formation.

-

Incomplete coupling: If the Fmoc-amino acid does not fully dissolve, the coupling reaction may not go to completion, resulting in the formation of deletion sequences (peptides missing one or more amino acids).

-

Precipitation issues: The reagent may precipitate out of solution during the reaction, especially at higher concentrations, complicating purification and reducing overall yield.

Therefore, a thorough understanding of this compound solubility is essential for the successful design and execution of peptide synthesis protocols.

Quantitative Solubility Data for this compound

The solubility of this compound has been reported in a variety of organic solvents commonly used in peptide synthesis. The following table summarizes the available quantitative and qualitative data.

| Solvent | Abbreviation | Solubility | Conditions / Notes |

| Dimethyl Sulfoxide | DMSO | ≥29.7 mg/mL[3][4] | - |

| 100 mg/mL[5] | Requires sonication. | ||

| Dimethylformamide | DMF | Readily Soluble | The most common solvent for SPPS coupling steps. |

| Clearly Soluble | At a concentration of 0.5 M (25 mmole in 50 mL). | ||

| N-Methyl-2-pyrrolidone | NMP | Soluble | A common alternative to DMF. |

| Ethanol | EtOH | ≥25 mg/mL | Requires sonication. |

| Acetonitrile | ACN | Readily Soluble | - |

| Dichloromethane | DCM | Soluble | Often used in combination with DMF. |

| Chloroform | CHCl₃ | Soluble | - |

| Acetone | (CH₃)₂CO | Soluble | - |

| Ethyl Acetate | EtOAc | Soluble | - |

| Methanol | MeOH | Slightly Soluble | - |

| Water | H₂O | Insoluble | - |

Experimental Protocol for Solubility Determination

While specific solubility values can be found in the literature, it is often necessary to determine solubility empirically for a specific solvent system, temperature, and concentration required for a particular synthesis. The following is a general experimental protocol for determining the solubility of an Fmoc-amino acid like this compound.

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Protocol Steps

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure that not all of the solid dissolves.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

-

Sample Preparation for Analysis:

-

Dilute the collected supernatant with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the HPLC detector.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units (e.g., mg/mL or M).

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. Its solubility in the reaction solvent is critical during the coupling step, where an activated form of this compound reacts with the free amino group of the growing peptide chain attached to a solid support (resin).

The general workflow of an SPPS cycle involves two main steps:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the peptide-resin using a piperidine solution.

-

Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated and coupled to the newly freed amino group.

This cycle is repeated until the desired peptide sequence is assembled.

General Workflow of an Fmoc-SPPS Cycle

The diagram below illustrates the logical relationship between the key stages of a single coupling cycle in Fmoc-SPPS.

References

A Technical Guide to Fmoc-Gly-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable technique for creating peptides for therapeutic, research, and diagnostic applications. The success of SPPS relies heavily on the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry. Among the suite of Fmoc-protected amino acids, Fmoc-Gly-OH holds a unique and fundamental position. As the simplest amino acid derivative, its characteristics offer distinct advantages and require specific considerations during synthesis. This guide provides an in-depth overview of the core characteristics of this compound, detailed experimental protocols for its use, and insights into potential side reactions.

Core Physicochemical Characteristics

This compound is a white to off-white crystalline powder that serves as a foundational building block in SPPS.[1][2] Its physical and chemical properties are well-defined, ensuring consistency and predictability in synthesis protocols. High purity, often exceeding 99%, is crucial for minimizing the accumulation of impurities and ensuring high coupling efficiency, which translates to a purer final peptide product.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 29022-11-5 | [2][3] |

| Molecular Formula | C₁₇H₁₅NO₄ | |

| Molecular Weight | 297.31 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 174-178 °C | |

| Purity | Typically ≥99% (HPLC) | |

| Storage Conditions | 2-8°C, protect from light |

Solubility

The solubility of Fmoc-amino acids is a critical parameter for achieving efficient coupling reactions. This compound exhibits excellent solubility in the polar aprotic solvents most commonly used in SPPS, ensuring homogenous reaction conditions.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| N,N-Dimethylformamide (DMF) | Readily Soluble | |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble (≥29.7 mg/mL) | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | |

| Acetonitrile | Readily Soluble | |

| Ethanol | Slightly Soluble (≥25 mg/mL with sonication) | |

| Water | Insoluble |

Strategic Advantages of this compound in SPPS

The unique structure of this compound provides several strategic benefits in peptide synthesis. Its lack of a side chain and chirality simplifies synthesis and enhances the structural versatility of the resulting peptide.

-

Achiral Nature : As the only non-chiral proteinogenic amino acid, glycine poses no risk of racemization during activation and coupling steps. This is particularly advantageous when this compound is used as the C-terminal residue in peptide fragments intended for fragment condensation.

-

Minimal Steric Hindrance : The absence of a bulky side chain allows for highly efficient coupling reactions and can help mitigate aggregation issues in certain "difficult" sequences.

-

Conformational Flexibility : The incorporation of glycine residues imparts significant conformational flexibility to the peptide backbone, which can be crucial for biological activity or for inducing specific secondary structures like β-turns.

-

Robust Fmoc Protection : The Fmoc group is stable under coupling conditions but is readily cleaved by mild bases like piperidine, ensuring orthogonality with acid-labile side-chain protecting groups.

References

The Chemistry of the Fmoc Protecting Group: A Comprehensive Guide for Researchers

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique base-lability, allowing for mild deprotection conditions that preserve the integrity of sensitive peptide linkages and side-chain protecting groups. This technical guide provides an in-depth exploration of Fmoc chemistry, detailing its core principles, reaction mechanisms, and practical applications for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The Fmoc group is an amine protecting group that is stable under acidic conditions but readily cleaved by bases.[1] This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a key advantage in complex multi-step syntheses.[2] The Fmoc group is introduced by reacting an amine with a 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1]

The deprotection of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This reaction is highly efficient, often proceeding to completion within minutes at room temperature.

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection of Amines

The protection of a primary or secondary amine with an Fmoc group involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu). In the case of Fmoc-Cl, the reaction proceeds via a Schotten-Baumann-type mechanism, typically in the presence of a mild base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. The use of Fmoc-OSu offers an alternative that avoids the formation of oligopeptides, which can be a side reaction with Fmoc-Cl.

Fmoc Deprotection

The deprotection of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. This generates a carbanion that is stabilized by the aromatic system. The resulting intermediate then undergoes a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct reacts with the secondary amine used for deprotection to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated amine.

Experimental Protocols

General Procedure for the Synthesis of Fmoc-Amino Acids

The synthesis of Fmoc-amino acids is a crucial first step for their use in peptide synthesis. A common and efficient method involves the reaction of the amino acid with Fmoc-OSu under basic conditions.

Protocol:

-

Suspend the amino acid (1 equivalent) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2 equivalents) to the suspension and stir until the amino acid dissolves.

-

Add a solution of Fmoc-OSu (1 equivalent) in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2 to 73 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1N HCl to a pH of 2.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reagents | Amino acid, Fmoc-OSu, Sodium Bicarbonate | |

| Solvents | Dioxane, Water, Ethyl Acetate | |

| Reaction Time | 2 - 73 hours | |

| Temperature | Room Temperature | |

| Work-up | Acidification, Extraction |

Standard Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Fmoc group from the N-terminus of a growing peptide chain on a solid support is a critical step in SPPS.

Protocol:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.

-

Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Drain the reaction vessel and wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

-

Perform a ninhydrin test to confirm the complete removal of the Fmoc group and the presence of a free primary amine.

| Parameter | Value | Reference |

| Deprotection Reagent | 20% Piperidine in DMF | |

| Reaction Time | 15 - 30 minutes | |

| Temperature | Room Temperature | |

| Monitoring | Ninhydrin Test |

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Fmoc chemistry is the predominant strategy for SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

The general workflow for a single coupling cycle in Fmoc-SPPS is as follows:

Key Steps in Fmoc-SPPS

-

Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide). The resin is then swelled in a suitable solvent like DMF to make the reactive sites accessible.

-

First Amino Acid Attachment: The first Fmoc-protected amino acid is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed as described in the protocol above.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond. The reaction is typically carried out for 1-2 hours.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

| Step | Reagents/Conditions | Typical Duration | Reference |

| Resin Swelling | DMF | 1 hour | |

| Fmoc Deprotection | 20% Piperidine in DMF | 15-30 minutes | |

| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA | 1-2 hours | |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours |

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis and remains an indispensable tool for chemists. Its ease of introduction, mild deprotection conditions, and compatibility with a wide range of functional groups make it the preferred choice for the synthesis of complex peptides and other organic molecules. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize Fmoc chemistry in their synthetic endeavors.

References

Fmoc-Gly-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-glycine (Fmoc-Gly-OH), a fundamental building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and provides detailed experimental protocols for its use in the synthesis of peptides for research, therapeutic, and diagnostic applications.

Introduction to this compound

This compound is the N-terminally protected form of glycine, the simplest of the 20 proteinogenic amino acids. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group that is stable to acidic conditions, making it a cornerstone of modern orthogonal peptide synthesis strategies. Its unique properties make it an invaluable tool for the synthesis of a wide array of peptides.

The lack of a side chain and a chiral center in the glycine residue simplifies synthetic steps, reduces the risk of racemization, and minimizes steric hindrance during coupling reactions.[1] This often translates to higher coupling efficiencies and purer final peptide products, reducing the need for extensive purification.[1] The high purity of commercially available this compound, often exceeding 99%, is crucial for minimizing the accumulation of impurities in the growing peptide chain.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)glycine | [2] |

| Synonyms | Fmoc-glycine, this compound | [2] |

| CAS Number | 29022-11-5 | |

| Molecular Formula | C₁₇H₁₅NO₄ | |

| Molecular Weight | 297.31 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 174-175 °C (lit.) | |

| Purity (HPLC) | ≥99.0% |

Solubility Data

The solubility of Fmoc-amino acids in the solvents used for SPPS is a critical factor for efficient coupling. This compound exhibits good solubility in common polar aprotic solvents used in peptide synthesis.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) | |

| Dimethyl Sulfoxide (DMSO) | ≥29.7 mg/mL | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | |

| Ethanol (EtOH) | ≥25 mg/mL (with sonication) | |

| Water | Insoluble |

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for the synthesis of a wide range of peptides. Its incorporation into a peptide sequence follows the standard, cyclical process of Fmoc-based SPPS.

The Fmoc-SPPS Workflow

The general workflow for incorporating an this compound residue into a growing peptide chain on a solid support is depicted below. This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.

Fmoc Deprotection

The removal of the Fmoc group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF. The mechanism involves a β-elimination reaction.

Note: The DOT script for the chemical structures is a placeholder. Actual chemical structure images would be required for a functional diagram.

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide incorporating this compound. These may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Protocol for a Standard SPPS Cycle

This protocol describes the steps for one cycle of amino acid addition (deprotection, washing, coupling, washing).

1. Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

3. Washing after Deprotection:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

A small sample of resin can be taken for a ninhydrin (Kaiser) test to confirm the presence of a free primary amine.

4. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent such as HOBt or Oxyma (equivalent to the amino acid) in DMF.

-

Add the coupling reagent (e.g., DIC, equivalent to the amino acid) to the amino acid solution and allow it to pre-activate for a few minutes.

-

Alternatively, for uronium/aminium-based coupling agents like HBTU or HATU, dissolve the Fmoc-amino acid and the coupling agent together in DMF, and then add DIPEA (typically 2 equivalents relative to the amino acid).

-

Add the activated this compound solution to the deprotected resin.

-

Add DIPEA (if not already added) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

5. Washing after Coupling:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

A ninhydrin test can be performed to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, the coupling step can be repeated (double coupling).

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection of the Final Peptide

1. Final Fmoc Deprotection:

-

After the final coupling step, perform the Fmoc deprotection as described in step 5.2.2.

2. Resin Washing and Drying:

-

Wash the resin thoroughly with DMF, followed by DCM.

-

Dry the resin under vacuum for several hours.

3. Cleavage from Resin:

-

Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dry resin in a fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

5. Purification:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

This compound is a fundamental component in the synthesis of a vast array of peptides with diverse applications:

-

Therapeutic Peptides: Glycine is frequently incorporated into peptide drugs to provide conformational flexibility or to act as a linker between different domains of a molecule.

-

Bioactive Peptides: It is used in the synthesis of naturally occurring and rationally designed bioactive peptides for studying biological processes.

-

Peptide Libraries: The straightforward coupling of this compound facilitates the rapid synthesis of peptide libraries for drug screening and epitope mapping.

-

Peptidomimetics: Glycine residues can be modified to create peptidomimetics with enhanced stability and bioavailability.

-

Bioconjugation: Peptides containing glycine can be synthesized for subsequent conjugation to other molecules, such as proteins, antibodies, or nanoparticles.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is typically 2-8°C.

-

Disposal: Dispose of the chemical and its container in accordance with local regulations.

This technical guide provides a comprehensive resource for the effective utilization of this compound in peptide synthesis. By understanding its properties and following established protocols, researchers and drug development professionals can leverage this essential building block to advance their scientific endeavors.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, precision, reliability, and efficiency are paramount. For decades, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS) has been a cornerstone, enabling the creation of complex peptide chains with high fidelity. At the heart of this methodology lies the use of Fmoc-protected amino acids, with Fmoc-Gly-OH serving as a fundamental building block. This in-depth technical guide provides a comprehensive overview of the core principles and practical laboratory applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in their peptide synthesis endeavors.

Physicochemical Properties and Handling of this compound

This compound is the simplest of the proteinogenic amino acids, glycine, with its alpha-amino group protected by the base-labile Fmoc group. Its achiral nature and lack of a side chain simplify its use and reduce the risk of certain side reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 29022-11-5 | |

| Molecular Formula | C₁₇H₁₅NO₄ | |

| Molecular Weight | 297.31 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 174-178 °C | |

| Solubility | Soluble in DMF, DMSO, NMP, and other polar aprotic solvents. Insoluble in water. | |

| Storage | Store at 2-8°C, desiccated. |

Handling and Safety:

This compound is a stable compound but should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

The Central Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-SPPS cycle is an iterative process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of the Fmoc protecting group is central to this strategy due to its stability under the acidic conditions used for final cleavage from the resin and its facile removal by a mild base, typically piperidine.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of SPPS involving this compound. These protocols are intended as a guide and may require optimization based on the specific peptide sequence, resin, and available laboratory equipment.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring the accessibility of reactive sites.

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a solid-phase synthesis vessel.

-

Add a suitable solvent (typically N,N-dimethylformamide - DMF) to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

-

To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.

-

Agitate the mixture for a specified time (typically 5-20 minutes). A common procedure is a first treatment of 1-3 minutes followed by a second treatment of 5-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

This is the core step where the next amino acid in the sequence, in this case, this compound, is added to the growing peptide chain.

Caption: Schematic of the this compound coupling reaction.

Protocol:

-

Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU, HCTU) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition | Application Notes | References |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. | |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A good general-purpose, low-odor cocktail. Effective for scavenging trityl groups. | |

| TFA/TIPS/H₂O | TFA / TIPS / Water (95:2.5:2.5) | A simple and effective cocktail for peptides lacking sensitive residues that require more complex scavenger mixtures. | |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Ideal for peptides with sulfonyl-protected Arg residues (Pmc, Pbf). |

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Protocol:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Wash the dried peptide-resin thoroughly with DCM to remove any residual DMF and to shrink the resin.

-

Dry the resin under high vacuum for at least 1 hour.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin 2-3 times with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.

-

Pellet the peptide by centrifugation.

-

Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide under vacuum.

Quantitative Analysis: Determining Resin Loading

Accurately determining the loading of the first amino acid on the resin is crucial for calculating the correct stoichiometry of reagents for subsequent coupling steps. A common method is the spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin.

Protocol for Fmoc Loading Determination:

-

Accurately weigh a small amount of the dry, Fmoc-loaded resin (approximately 2-5 mg) into a glass vial.

-

Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL).

-

Agitate the mixture for 30 minutes to ensure complete Fmoc cleavage.

-

Dilute an aliquot of the supernatant with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.

-

Calculate the resin loading using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution (L)) / (7800 M⁻¹cm⁻¹ × Path length (cm) × Resin weight (g))

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for SPPS with this compound

| Issue | Potential Cause | Suggested Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the growing peptide chain; Peptide aggregation; Inefficient activation. | Perform a double coupling; Use a more potent activating agent (e.g., HATU); Add a chaotropic salt (e.g., LiCl) to disrupt aggregation. |

| Low Peptide Yield | Incomplete deprotection or coupling at each cycle; Diketopiperazine formation (if Gly is the second or third residue). | Optimize deprotection and coupling times; Use Fmoc-dipeptide building blocks to bypass problematic sequences. |

| Deletion Sequences in Final Product | Incomplete coupling. | See "Incomplete Coupling" solutions. |

| Premature Chain Termination | Incomplete deprotection. | Ensure complete deprotection by extending the reaction time or performing a second deprotection step. |

Conclusion

This compound remains an indispensable tool in the arsenal of the peptide chemist. Its straightforward application, coupled with the robust and versatile nature of Fmoc-SPPS, allows for the routine synthesis of a vast array of peptides for research, diagnostics, and therapeutic development. A thorough understanding of the fundamental principles, meticulous execution of experimental protocols, and the ability to troubleshoot potential issues are the keys to success in this powerful synthetic methodology. By leveraging the information presented in this guide, researchers can confidently and efficiently utilize this compound to advance their scientific objectives.

References

Fmoc-Gly-OH CAS number and molecular weight

An In-depth Technical Guide to Fmoc-Gly-OH

For researchers, scientists, and professionals in drug development, N-α-Fmoc-glycine (this compound) is a fundamental building block in solid-phase peptide synthesis (SPPS). Its simple, non-chiral structure makes it a crucial component for introducing glycine residues into synthetic peptides, serving various functions from enhancing flexibility to acting as a linker. This guide provides core technical data, detailed experimental protocols, and a visual representation of its application in SPPS.

Core Properties of this compound

This compound is the simplest of the Fmoc-protected amino acids.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, which is stable under acidic conditions used to cleave many side-chain protecting groups.[2] This orthogonality is a cornerstone of modern peptide synthesis.

Quantitative Data

The essential physicochemical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 29022-11-5 | [3][4][5] |

| Molecular Weight | 297.31 g/mol | |

| Molecular Formula | C₁₇H₁₅NO₄ | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following protocols detail the standard steps for the incorporation of a glycine residue into a peptide chain attached to a solid support (resin).

Protocol 1: Fmoc Group Deprotection

This procedure is performed to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes to ensure optimal accessibility of reagents.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture gently for 5-7 minutes at room temperature.

-

Solvent Removal: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling step.

Protocol 2: this compound Coupling

This protocol describes the activation of this compound and its subsequent coupling to the free N-terminal amine of the peptide-resin.

Materials:

-

Deprotected peptide-resin (from Protocol 1)

-

This compound

-

Activating Agents:

-

A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).

-

An additive to suppress racemization, such as OxymaPure or N-hydroxybenzotriazole (HOBt).

-

Alternatively, a uronium/phosphonium salt reagent like HBTU or HATU can be used.

-

-

Solvent: DMF

-

Base: N,N-diisopropylethylamine (DIPEA) or Collidine (required for uronium/phosphonium salt activation).

Methodology:

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading) in DMF.

-

Add the activating agents. If using DIC/HOBt, add both reagents (3 equivalents each) to the this compound solution and allow for a short pre-activation period (1-2 minutes).

-

If using HBTU, dissolve it with the this compound, and add DIPEA (typically 6 equivalents) to the mixture.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Reaction:

-

To check for completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test. A blue/purple color indicates the presence of unreacted primary amines (incomplete reaction), while a yellow or colorless result signifies a complete coupling.

-

-

Washing:

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle to continue peptide elongation.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of a standard cycle in Fmoc solid-phase peptide synthesis, as described in the protocols above.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-OH Activation with HBTU and HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. The activation of the C-terminal carboxyl group of an incoming Fmoc-protected amino acid is a critical step that dictates the overall success of the synthesis in terms of yield, purity, and speed. This document provides detailed application notes and protocols for the activation of Fmoc-Glycine (Fmoc-Gly-OH) using two widely adopted uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

While both reagents are effective, they exhibit distinct differences in reactivity and efficiency. HATU is generally considered a more powerful coupling agent, particularly for sterically hindered amino acids or "difficult" sequences, due to the electron-withdrawing properties of its 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester intermediate.[1] HBTU, which forms a less reactive OBt-ester, remains a cost-effective and reliable choice for many standard coupling reactions.[1]

These notes offer a comparative overview, quantitative data where available, detailed experimental protocols, and visual representations of the chemical pathways and workflows to guide researchers in selecting the optimal reagent and conditions for their specific synthetic needs.

Data Presentation: HBTU vs. HATU for Fmoc-Amino Acid Activation

The following tables summarize the key comparative aspects of HBTU and HATU in the context of Fmoc-amino acid activation during solid-phase peptide synthesis. While specific quantitative data for this compound coupling is not always available in a direct comparative format in the literature, the tables provide a general comparison based on established performance characteristics.

Table 1: General Comparison of HBTU and HATU Coupling Reagents

| Feature | HBTU | HATU |

| Activating Moiety | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) |

| Reactivity | High | Very High[1][2] |

| Reaction Speed | Fast | Faster than HBTU[1] |

| Efficiency | Good to Excellent | Excellent, especially for difficult couplings |

| Racemization | Low | Very Low, less than HBTU |

| Cost | Lower | Higher |

| Primary Use Case | Routine peptide synthesis | Difficult sequences, sterically hindered amino acids, rapid protocols |

Table 2: Typical Reaction Parameters for this compound Coupling

| Parameter | HBTU Protocol | HATU Protocol |

| This compound (equiv.) | 3 - 5 | 3 - 5 |

| Coupling Reagent (equiv.) | 2.9 - 5 | 2.9 - 4.5 |

| Base (e.g., DIPEA) (equiv.) | 6 - 10 | 6 - 8 |

| Solvent | DMF or NMP | DMF or NMP |

| Pre-activation Time | 1 - 2 minutes | 1 - 2 minutes |

| Coupling Time | 15 - 60 minutes | 10 - 60 minutes |

| Temperature | Room Temperature | Room Temperature |

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound to a resin-bound free amine during solid-phase peptide synthesis. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence, resin, and synthesizer used.

Protocol 1: this compound Activation and Coupling using HBTU

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin with a free amine)

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine in DMF

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue/purple beads) should confirm the presence of free primary amines.

-

-

Activation of this compound (Pre-activation):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Gently swirl or vortex the solution for 1-2 minutes. The solution may turn yellow.

-

-

Coupling Reaction:

-

Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture using a shaker or vortexer at room temperature for 30-60 minutes.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

If the Kaiser test is positive, the coupling reaction can be repeated with a fresh solution of activated this compound.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: this compound Activation and Coupling using HATU

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin with a free amine)

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine in DMF

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

-

Wash the resin thoroughly with DMF (5-7 times). A positive Kaiser test should confirm the presence of free primary amines.

-

-

Activation of this compound (Pre-activation):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Gently swirl or vortex the solution for 1-2 minutes.

-

-

Coupling Reaction:

-

Immediately add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 15-45 minutes. Due to the higher reactivity of HATU, shorter coupling times are often sufficient.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) is desired.

-

If necessary, extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times). The resin is now prepared for the subsequent synthesis step.

-

Mandatory Visualization

The following diagrams illustrate the chemical mechanisms and experimental workflows described in these application notes.

Caption: HBTU activation mechanism of this compound.

Caption: HATU activation mechanism of this compound.

Caption: General workflow for a single coupling cycle in SPPS.

References

Application Notes and Protocols: Utilizing Fmoc-Gly-OH as a C-terminal Amino Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-OH, the N-α-Fmoc protected form of glycine, is a fundamental building block in solid-phase peptide synthesis (SPPS). Its unique properties as the simplest amino acid—lacking a side chain and a chiral center—offer distinct advantages, particularly when incorporated as the C-terminal residue of a peptide. This document provides detailed application notes, experimental protocols, and visualizations for the effective use of this compound in SPPS, catering to the needs of researchers and professionals in peptide chemistry and drug development.

The absence of a chiral center in glycine simplifies synthesis and minimizes the risk of epimerization during the coupling of the first amino acid to the resin.[1] This makes this compound a preferred choice for the C-terminus in fragment condensation strategies.[2] Furthermore, glycine's conformational flexibility can be strategically employed in peptide design to introduce turns or act as a flexible linker.[2] Peptides with a C-terminal glycine residue are also significant in various biological contexts, including receptor binding and stabilization of peptide conformations.[3][4]

This guide will cover the loading of this compound onto common SPPS resins, subsequent peptide chain elongation, and cleavage, supported by quantitative data and detailed methodologies.

Data Presentation: Quantitative Parameters for this compound Loading

The successful incorporation of the first amino acid to the solid support is critical for the overall yield and purity of the synthesized peptide. Below are summarized protocols and key quantitative data for loading this compound onto two widely used resins: 2-Chlorotrityl chloride (2-CTC) and Wang resin.

Table 1: Quantitative Protocol for Loading this compound onto 2-Chlorotrityl Chloride Resin

| Parameter | Value/Description |

| Resin | 2-Chlorotrityl chloride |

| Scale (example) | 0.1 mmol |

| Resin Amount | 300 mg (assuming loading of ~1.0 mmol/g) |

| This compound | 1.5 - 2 equivalents (e.g., 0.15 - 0.2 mmol) |

| Solvent | Dichloromethane (DCM) |

| Base | Diisopropylethylamine (DIPEA) or 2,4,6-Collidine |

| Base Amount | 3 - 4 equivalents (e.g., 0.3 - 0.4 mmol) |

| Reaction Time | 1 - 4 hours |

| Capping Solution | DCM/Methanol/DIPEA (17:2:1 v/v/v) |

| Capping Time | 30 - 60 minutes |

| Expected Loading | 50 - 70% of theoretical maximum |

Table 2: Quantitative Protocol for Loading this compound onto Wang Resin

| Parameter | Value/Description |

| Resin | Wang Resin |

| Scale (example) | 0.25 mmol/g loading |

| This compound | 2 - 4 equivalents |

| Coupling Reagents | DIC/DMAP or DIC/HOBt |

| Reagent Amounts | DIC (2-4 eq.), DMAP (0.1 eq.) or HOBt (2-4 eq.) |

| Solvent | DCM/DMF (9:1 v/v) |

| Reaction Time | 2 - 12 hours |

| Capping Solution | Acetic Anhydride/Pyridine in DCM |

| Capping Time | 2 - 3 hours |

| Expected Loading | Varies; can be controlled by reagent stoichiometry |

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for the synthesis of peptides with a C-terminal carboxylic acid. The 2-CTC resin allows for mild cleavage conditions, preserving acid-labile side-chain protecting groups.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the 2-CTC resin (e.g., 300 mg for a 0.1 mmol synthesis) into a synthesis vessel. Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (2 equivalents relative to the desired loading) and DIPEA (4 equivalents) in DCM.

-

Coupling: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

-

Capping: After the coupling reaction, drain the solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) and agitate for 30-60 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying and Loading Determination: Dry a small sample of the resin under vacuum and determine the loading capacity using the spectrophotometric method described below.

Protocol 2: Loading of this compound onto Wang Resin

This protocol is also for the synthesis of C-terminal peptide acids. Wang resin requires stronger acidic conditions for cleavage compared to 2-CTC resin.

Materials:

-

Wang resin

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Dimethylformamide (DMF), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (approx. 10 mL/g of resin) for 1-2 hours.

-

Amino Acid Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to the resin's theoretical loading) in a minimal amount of DMF. Add DIC (2-4 equivalents). In a separate small vial, dissolve DMAP (0.1 equivalents) in DMF.

-

Coupling: Drain the solvent from the swollen resin. Add the this compound/DIC solution to the resin, followed by the DMAP solution. Agitate the mixture at room temperature for 2-12 hours.

-

Capping: Drain the coupling solution. To cap unreacted hydroxyl groups, add a solution of acetic anhydride (2 equivalents) and pyridine (2 equivalents) in DCM. Agitate for 2-3 hours.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

-

Drying and Loading Determination: Dry the resin under vacuum to a constant weight. Determine the loading as described below.

Protocol 3: Spectrophotometric Determination of Fmoc Loading

This method quantifies the amount of Fmoc-amino acid loaded onto the resin by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.

Procedure:

-

Accurately weigh a small amount of the dried, loaded resin (e.g., 2-5 mg) into a vial.

-

Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

-

Agitate the mixture for 30-60 minutes to ensure complete Fmoc removal.

-

Dilute a precise aliquot of the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Measure the absorbance of the diluted solution at ~301 nm against a blank of the same dilution of 20% piperidine in DMF.

-

Calculate the loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the pathlength of the cuvette (typically 1 cm).

Protocol 4: Standard SPPS Cycle for Peptide Elongation

After loading this compound, the peptide chain is extended by repeating the following two steps for each subsequent amino acid.

1. Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

2. Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HCTU, HATU, or DIC/HOBt in DMF. Add a base like DIPEA or 2,4,6-collidine.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Wash the resin with DMF (3x).

Visualizations

Experimental Workflow for SPPS of a Glycine-Terminated Peptide

References

- 1. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptideweb.com [peptideweb.com]

- 3. Insulin Mimetic Peptide Disrupts the Primary Binding Site of the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of glycine residues at the C-terminal peptide segment in antinociceptive activity: a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Gly-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-OH, the N-α-9-fluorenylmethyloxycarbonyl protected form of glycine, is the simplest of the proteinogenic amino acids and a fundamental building block in solid-phase peptide synthesis (SPPS). Its achiral nature and minimal steric hindrance make it a unique and often essential component in the synthesis of a wide array of peptides for research, therapeutic, and diagnostic applications.[1] In automated peptide synthesis, the incorporation of glycine residues is generally straightforward; however, challenges can arise, particularly in sequences containing multiple or consecutive glycine units. This document provides detailed application notes and protocols for the effective use of this compound in automated peptide synthesizers, with a focus on optimizing purity and yield.

Properties and Advantages of this compound

This compound is favored in many synthetic strategies due to its distinct characteristics:

-

Achiral Nature : As glycine lacks a chiral center, it eliminates the risk of racemization at the C-terminal position during fragment condensation strategies.

-

Flexibility : The absence of a side chain imparts significant conformational flexibility to the peptide backbone, which can be crucial for the biological activity of the final peptide.

-

Linker and Spacer : Polyglycine sequences are often used as flexible linkers between functional domains of synthetic proteins or as spacers in various biochemical assays.

Challenges in the Synthesis of Glycine-Rich Peptides

Despite the simplicity of the this compound building block, the synthesis of peptides with high glycine content can be challenging due to the increased flexibility of the growing peptide chain. This can lead to:

-